2-(4-Methylpiperazino)-1,3-benzoxazole
Overview
Description
2-(4-Methylpiperazino)-1,3-benzoxazole is a heterocyclic compound that contains both a benzoxazole and a piperazine ring
Mechanism of Action
Target of Action
The primary target of 2-(4-Methylpiperazino)-1,3-benzoxazole is the serotonin 5-HT 2A receptor . This receptor plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other cognitive functions .
Mode of Action
This compound interacts with the serotonin 5-HT 2A receptor, potentially acting as an antagonist . An antagonist is a substance that inhibits the function of a receptor by binding to it and blocking the interaction with its natural ligand, in this case, serotonin .
Biochemical Pathways
The interaction of this compound with the serotonin 5-HT 2A receptor can affect various biochemical pathways. These pathways are primarily related to the transmission of serotonin, which can influence mood, appetite, sleep, and various cognitive functions .
Pharmacokinetics
Like many other psychoactive drugs, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the serotonin 5-HT 2A receptor. By acting as an antagonist, it can inhibit the function of this receptor, potentially leading to changes in serotonin neurotransmission and associated cognitive functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the individual’s genetic makeup . For example, certain genetic variations can affect how an individual metabolizes the compound, which can in turn influence its efficacy and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazino)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 4-methylpiperazine under specific conditions. One common method includes:
Starting Materials: 2-aminophenol and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole ring.
Procedure: The 2-aminophenol is first reacted with the dehydrating agent to form the intermediate benzoxazole, which is then reacted with 4-methylpiperazine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazino)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Methylpiperazino)-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: Investigated for its potential as an antimicrobial and antifungal agent.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes, which can be studied for their catalytic and electronic properties.
Industrial Applications: Utilized in the development of new materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazino)pyrimidine: Similar structure but contains a pyrimidine ring instead of a benzoxazole ring.
4-(4-Methylpiperazino)benzaldehyde: Contains a benzaldehyde group instead of a benzoxazole ring.
2-(4-Methylpiperazino)-3-pyridinamine: Contains a pyridine ring instead of a benzoxazole ring.
Uniqueness
2-(4-Methylpiperazino)-1,3-benzoxazole is unique due to its specific combination of a benzoxazole and a piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and coordination chemistry, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1,3-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-14-6-8-15(9-7-14)12-13-10-4-2-3-5-11(10)16-12/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDIORAYAFJBDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396512 | |
Record name | 2-(4-methylpiperazino)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779339 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20128-05-6 | |
Record name | 2-(4-methylpiperazino)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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